2,6-Dimethyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,6-dimethylindazole |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8-6-11(2)10-9(8)5-7/h3-6H,1-2H3 |
InChI Key |
WBJKFBZKQNSDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(C=C2C=C1)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,6 Dimethyl 2h Indazole and Its Analogs
Directed Synthesis of 2H-Indazole Scaffolds
The construction of the 2H-indazole ring system is a key challenge in the synthesis of 2,6-dimethyl-2H-indazole. Several modern synthetic methods have been developed to address this, ranging from classical cyclization reactions to more recent transition-metal-catalyzed and photochemical approaches.
Intramolecular Cyclization Reactions for N-N Bond Formation
Intramolecular cyclization reactions that form the crucial N-N bond are a cornerstone of 2H-indazole synthesis. A prominent example is the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This method demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic rings. organic-chemistry.org The general approach involves the formation of a hydrazine (B178648) precursor followed by a palladium-catalyzed ring closure to furnish the 2H-indazole core.
Another notable intramolecular cyclization strategy involves the cascade cyclization of indazole aldehydes with propargylic amines, which proceeds under catalyst- and additive-free conditions, offering an environmentally benign and atom-economical route to related fused indazole systems. rsc.org
Transition-Metal-Catalyzed Annulation Sequences (e.g., C-H Activation/Annulation)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic molecules, including 2H-indazoles. Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with various partners is a well-established method. nih.govacs.org For instance, the reaction of azobenzenes with sulfoxonium ylides or aldehydes can lead to the formation of 3-acyl-2H-indazoles or 2-aryl-2H-indazoles, respectively. nih.govacs.org These reactions proceed through the formation of a rhodacycle intermediate, followed by insertion and reductive elimination to afford the indazole product. The regioselectivity of these reactions can be influenced by the electronic and steric properties of the substituents on the azobenzene. acs.org
Cobalt(III)-catalysis has also been employed for the synthesis of N-aryl-2H-indazoles through a C-H bond functionalization/addition/cyclization cascade, highlighting the versatility of transition metals in constructing the indazole scaffold. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| [RhCpCl₂]₂ / AgSbF₆ | Azobenzenes and Sulfoxonium Ylides | 3-Acyl-2H-indazoles | nih.gov |
| [RhCpCl₂]₂ / AgSbF₆ | Azobenzenes and Aldehydes | 2-Aryl-2H-indazoles | acs.org |
| [Cp*CoCl₂]₂ | Azobenzenes and Aldehydes | N-Aryl-2H-indazoles | nih.gov |
Reductive Cyclization Strategies for 2H-Indazole Formation
Reductive cyclization of ortho-substituted nitroaromatics is a classical and widely used approach for the synthesis of 2H-indazoles. The Cadogan reaction, which typically involves the deoxygenation of a nitro group in the presence of a trivalent phosphorus reagent, is a prime example. nih.gov While traditionally requiring harsh conditions, milder, one-pot condensation-Cadogan reductive cyclization methods have been developed. organic-chemistry.org These procedures often involve the initial formation of an ortho-imino-nitrobenzene substrate from an ortho-nitrobenzaldehyde and an amine, followed by reductive cyclization using a reducing agent like tri-n-butylphosphine at more moderate temperatures. organic-chemistry.org This one-pot approach enhances operational simplicity and safety. organic-chemistry.org
Microwave-assisted reductive cyclization of o-nitrobenzylidene amines in the presence of a molybdenum catalyst and triphenylphosphine (B44618) as the reducing agent also provides an efficient route to 2-aryl-2H-indazoles. organic-chemistry.org Furthermore, a base-mediated nitrophenyl reductive cyclization has been developed for the synthesis of more complex heterocyclic systems containing a reduced indazole-like core. nih.govacs.org
| Reaction | Starting Materials | Key Reagents | Conditions | Product | Reference |
| One-pot Condensation-Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Amines | tri-n-butylphosphine | 80 °C, i-PrOH | Substituted 2H-indazoles | organic-chemistry.org |
| Microwave-assisted Reductive Cyclization | o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P | Microwave irradiation | 2-Aryl-2H-indazoles | organic-chemistry.org |
| Base-Mediated Nitrophenyl Reductive Cyclization | Ketone-tethered nitrobenzenes | Base | Varies | Hexahydro-2,6-methano-1-benzazocines | nih.govacs.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. For the synthesis of 2H-indazoles, a notable MCR involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org This one-pot, three-component synthesis allows for the construction of the 2H-indazole core with the introduction of diversity at the N-2 position. eurekaselect.com The use of copper(I) oxide nanoparticles as a catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) further enhances the sustainability of this method. organic-chemistry.org
Photochemical and Electrochemical Synthesis of 2H-Indazoles
In recent years, photochemical and electrochemical methods have gained traction as sustainable and mild alternatives for the synthesis of heterocyclic compounds. Metal-free photochemical synthesis of 2H-indazoles has been achieved through the visible-light irradiation of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids. researchgate.netorganic-chemistry.org This reaction proceeds without an external photocatalyst, likely through an electron donor-acceptor complex. researchgate.netorganic-chemistry.org
Electrochemical methods also provide a green route to 2H-indazole derivatives. For example, an electrochemical oxo-amination of 2H-indazoles has been developed for the synthesis of indazolylindazolones in a supporting-electrolyte-free system. nih.gov
Regioselective Introduction of Methyl Groups into the Indazole Core
The synthesis of this compound requires the specific placement of methyl groups at the N-2 and C-6 positions of the indazole ring. The C-6 methyl group would typically be incorporated in the starting materials, for example, by using a 4-methyl-substituted aniline (B41778) or a 5-methyl-substituted o-nitrobenzaldehyde in the synthetic strategies described above.
The regioselective methylation at the N-2 position is a more nuanced challenge, as alkylation of an indazole can occur at either the N-1 or N-2 position, and the outcome is highly dependent on the reaction conditions and the nature of the methylating agent. acs.orgresearchgate.net
For instance, the methylation of 6-nitro-1H-indazole has been studied extensively. Using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) can lead to a nearly 1:1 mixture of the N-1 and N-2 methylated products. researchgate.net In contrast, heating with methyl iodide in a sealed tube has been reported to favor N-2 methylation. acs.org A highly regioselective N-2 methylation of 6-nitro-1H-indazole has been achieved using trimethyloxonium (B1219515) tetrafluoroborate (B81430) in ethyl acetate (B1210297) at room temperature, providing the 2-methyl product exclusively in high yield. acs.org The choice of solvent and base can also significantly influence the N-1/N-2 ratio in indazole alkylation. beilstein-journals.org For indazoles with electron-withdrawing groups, specific conditions can be found to highly favor either N-1 or N-2 alkylation. nih.gov
| Indazole Substrate | Methylating Agent | Conditions | N1:N2 Ratio | Reference |
| 6-nitro-1H-indazole | Dimethyl sulfate / KOH | 45 °C | ~1:1 | researchgate.net |
| 6-nitro-1H-indazole | Methyl iodide | 100 °C, sealed tube | N-2 favored | acs.org |
| 6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | rt, Ethyl acetate | Exclusive N-2 | acs.org |
| 6-nitro-1H-indazole | Methyl iodide / Me₂SO | 70 °C | N-2 favored (with N-1 and dimethylated byproducts) | researchgate.net |
Therefore, a plausible route to this compound would involve starting with a 6-methyl-1H-indazole precursor and then employing a highly regioselective N-2 methylation protocol, such as the use of trimethyloxonium tetrafluoroborate.
N-Methylation Strategies for 2H-Indazoles
The direct alkylation of the indazole ring is complicated by the presence of two reactive nitrogen atoms, N1 and N2, which typically leads to a mixture of regioisomers. nih.gov The development of N-methylation strategies that selectively target the N2 position is crucial for the synthesis of 2-methyl-2H-indazole derivatives.
The regiochemical outcome of the N-alkylation of indazoles is a well-documented challenge, governed by a delicate interplay of thermodynamic and kinetic factors. researchgate.net The 1H-indazole tautomer is generally the more stable form, and its N1-alkylated derivative is consequently the thermodynamically favored product. jmchemsci.com Conversely, the N2-alkylated product is considered the kinetically favored isomer. researchgate.net
The regioselectivity is profoundly influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netbeilstein-journals.org Conventional methylation conditions, such as using dimethyl sulfate or methyl iodide in the presence of bases like potassium hydroxide or potassium carbonate, frequently yield mixtures of N1- and N2-methylated indazoles. researchgate.net For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate and KOH affords an approximately 1:1 mixture of the 1-methyl and 2-methyl products. researchgate.net The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for many substituted indazoles. beilstein-journals.org However, the steric and electronic properties of substituents on the indazole ring can override these general trends. A bulky substituent at the C7 position, for example, can sterically hinder attack at the adjacent N1 position, thereby promoting N2-alkylation. beilstein-journals.org
Achieving high selectivity for the kinetically favored N2-methylated product requires carefully chosen reagents and methodologies that bypass the thermodynamic equilibrium.
Non-Catalytic Approaches: Highly N2-selective methylation can be achieved without a catalyst by employing powerful and non-coordinating alkylating agents. A prominent example is the use of trimethyloxonium tetrafluoroborate (Meerwein's reagent), which can provide exclusively the 2-methyl-2H-indazole product in high yield. Another reported non-catalytic method involves heating the indazole substrate with a significant excess of methyl iodide in a sealed tube at high temperatures, which has been shown to be regioselective for the N2 position. researchgate.net
Catalytic Approaches: Acid catalysis provides a powerful and general route to N2-alkylated indazoles. A highly effective method involves the use of methyl 2,2,2-trichloroacetimidate as the methyl source, activated by a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). researchgate.netorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates broad applicability for various substituted indazoles. Lewis acids like copper(II) triflate can also catalyze this transformation. organic-chemistry.org Furthermore, TfOH has been shown to catalyze the highly regioselective N2-alkylation of indazoles using diazo compounds as the alkylating agents.
The following table summarizes the outcomes of various methylation methods, highlighting the critical role of the chosen reagents and conditions in directing the regioselectivity.
| Indazole Substrate | Methylating Agent | Conditions | N2:N1 Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH, 45 °C | ~1:1 | 86 (total) | researchgate.net |
| 6-Nitro-1H-indazole | Methyl iodide | Me2SO, 70 °C, 5 h | 5:1 (plus dimethylated product) | 60 (N1+N2) | researchgate.net |
| Various 1H-indazoles | Trimethyloxonium tetrafluoroborate | EtOAc, rt, 5 h | >99:1 | 86-96 | |
| Various 1H-indazoles | Methyl 2,2,2-trichloroacetimidate | TfOH (cat.), DCE, rt | Highly N2-selective | Good to Excellent | researchgate.netorganic-chemistry.org |
C-Methylation Approaches to Indazole Derivatives
Direct C-methylation of the indazole core via C-H activation is a challenging transformation and is less developed compared to N-alkylation or C-H functionalization with larger aryl or acyl groups. pnrjournal.com Methodologies for direct C-H functionalization of heterocycles are an active area of research, typically relying on transition-metal catalysis to activate the otherwise inert C-H bonds. researchgate.netrsc.org
For the indazole skeleton, the C3 position is generally the most electronically activated site for C-H functionalization. pnrjournal.comresearchgate.net Numerous palladium- and rhodium-catalyzed methods have been developed to introduce aryl, alkyl, and acyl groups at this position. acs.orgresearchgate.net For example, Pd-catalyzed C-H functionalization via an isocyanide insertion strategy has been reported for the C3 position. acs.org While these methods establish the feasibility of C-C bond formation at the C3-position, specific protocols for the introduction of a simple methyl group are not widely reported.
Functionalization of the benzene (B151609) portion of the indazole ring, such as at the C7 position, has also been achieved, often through palladium-catalyzed cross-coupling reactions or directed C-H activation strategies. nih.gov The development of a general and efficient C-H methylation method for indazoles remains a synthetic goal that would provide rapid access to novel analogs.
Targeted Synthesis of this compound
A targeted synthesis of this compound can be efficiently achieved through a two-step sequence starting from a readily available precursor. This strategy involves the initial formation of the 6-methyl-1H-indazole core, followed by a highly regioselective methylation at the N2 position.
Step 1: Synthesis of 6-methyl-1H-indazole The precursor, 6-methyl-1H-indazole, can be synthesized via classical indazole formation routes, such as the Jacobson or related cyclization reactions. A common and effective starting material is 4-methyl-2-nitroaniline. The synthesis proceeds via a diazotization of the amino group, followed by an intramolecular cyclization with reduction of the nitro group, which closes the pyrazole (B372694) ring.
Step 2: N2-Methylation of 6-methyl-1H-indazole With 6-methyl-1H-indazole in hand, the final step is the regioselective introduction of a methyl group at the N2 position. To ensure high selectivity and avoid the formation of the isomeric 1,6-dimethyl-1H-indazole, one of the advanced N2-selective methods described in section 2.2.1.2 should be employed. The reaction of 6-methyl-1H-indazole with methyl 2,2,2-trichloroacetimidate in the presence of catalytic trifluoromethanesulfonic acid is a prime candidate for this transformation, affording the desired this compound in high yield and purity.
Derivatization of this compound
The this compound scaffold serves as a valuable template for further functionalization to generate a library of derivatives. The electron-donating nature of the N-methyl and C6-methyl groups activates the heterocyclic system towards electrophilic substitution. The primary positions available for derivatization on the core are the C3, C5, and C7 atoms of the indazole ring.
Halogenated indazoles are versatile intermediates, particularly for use in transition-metal-catalyzed cross-coupling reactions to introduce further complexity. nih.gov The synthesis of 5-bromo-2,6-dimethyl-2H-indazole can be approached by the direct electrophilic bromination of this compound.
The regiochemical outcome of this bromination is directed by the existing substituents. The N2-methyl group is an activating group, and the C6-methyl group is an activating ortho-, para-director. These combined effects strongly direct incoming electrophiles to the C5 and C7 positions. The reaction can be carried out using common brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govrsc.org By carefully controlling the reaction conditions (solvent, temperature, and stoichiometry of the brominating agent), selective monobromination can be achieved. Recent studies on the metal-free halogenation of 2-substituted indazoles have demonstrated that selective mono- and even poly-halogenation can be accomplished by fine-tuning the reaction parameters. rsc.org For example, using NBS in ethanol (B145695) can lead to regioselective bromination at ambient to slightly elevated temperatures. rsc.org
An alternative, though less direct, synthetic route would involve the N2-methylation of a pre-functionalized precursor, such as 5-bromo-6-methyl-1H-indazole. This precursor could be synthesized from a correspondingly substituted aniline derivative. However, the direct late-stage bromination of this compound represents a more convergent and efficient strategy.
Carboxylation and Acid Derivatives (e.g., this compound-3-carboxylic acid)
The introduction of a carboxylic acid group, particularly at the C-3 position of the indazole ring, creates a versatile synthetic handle for further derivatization, such as in the formation of amides. While specific literature on the direct carboxylation of this compound is not extensively detailed, established methodologies for the C-3 functionalization of the indazole core are applicable.
A prominent method for the synthesis of indazole-3-carboxylic acids involves the deprotonation at the C-3 position using a strong base, followed by quenching with carbon dioxide. Research has demonstrated that an N-protected indazole can be treated with n-butyl lithium (n-BuLi) to generate a C-3 lithiated intermediate. This intermediate readily reacts with CO2 to yield the corresponding 1H-indazole-3-carboxylic acid after acidic workup. This approach is a powerful tool for introducing electrophiles at the C-3 position, which is otherwise challenging. A similar principle is used in the carboxylation of aryl halides, where a lithium-halogen exchange at low temperatures generates an aryl-lithium species that can be efficiently trapped with milled dry ice, a convenient source of CO2. nih.gov
Applying this logic, a plausible route to this compound-3-carboxylic acid would involve the direct C-3 lithiation of this compound using a strong organolithium base, followed by reaction with CO2. The stability of the 2H-indazole tautomer and the directing effect of the N-2 methyl group would be key factors in the regioselectivity of this transformation.
Amine and Urea (B33335) Functionalizations of Dimethyl-2H-indazoles (e.g., 2,3-Dimethyl-6-amino-2H-indazole, urea derivatives)
Amine-functionalized dimethyl-2H-indazoles are crucial intermediates, most notably in the synthesis of kinase inhibitors like pazopanib. The primary amine, 2,3-dimethyl-6-amino-2H-indazole, is typically prepared via the reduction of its nitro precursor, 2,3-dimethyl-6-nitro-2H-indazole, a reaction discussed in section 2.4.5.
Once obtained, the 6-amino group can be readily converted into a wide array of urea derivatives. This transformation is generally achieved by reacting the amine with an appropriate isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to react the amine with another primary or secondary amine. A patented method describes the reaction of 2,3-dimethyl-2H-indazole-6-amine with various substituted anilines in the presence of CDI to yield a library of N,N'-disubstituted urea compounds. google.com This methodology allows for the synthesis of compounds where an aryl or heteroaryl group is appended to the urea moiety, providing a modular approach to exploring structure-activity relationships. google.comambeed.com
The table below showcases a selection of urea derivatives synthesized from 2,3-dimethyl-2H-indazole-6-amine, highlighting the versatility of this functionalization. google.com
| Substituent on N'-phenyl group | Product Name | Reference |
|---|---|---|
| 4-fluoro | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(4-fluorophenyl)urea | google.com |
| 4-methoxy | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(4-methoxyphenyl)urea | google.com |
| 2-methyl-4-chloro | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(2-methyl-4-chlorophenyl)urea | google.com |
| 3-methyl-4-cyano | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(3-methyl-4-cyanophenyl)urea | google.com |
| 2-chloro-4-nitro | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(2-chloro-4-nitrophenyl)urea | google.com |
| 2,4-dichloro | N-(2,3-dimethyl-2H-indazole-6-yl)-N'-(2,4-dichlorophenyl)urea | google.com |
Nitro Derivatives (e.g., 2-Methyl-6-nitro-2H-indazole, 2,3-Dimethyl-6-nitro-2H-indazole)
Nitration of the indazole core followed by N-alkylation is a common strategy for producing key synthetic intermediates. The synthesis of 2-methyl-6-nitro-2H-indazole and 2,3-dimethyl-6-nitro-2H-indazole typically starts from commercially available 6-nitro-1H-indazole or 3-methyl-6-nitro-1H-indazole, respectively. The primary challenge in these syntheses is controlling the regioselectivity of the N-methylation, as alkylation can occur at either the N-1 or N-2 position.
Several methylation strategies have been developed to favor the desired N-2 isomer. The choice of methylating agent, base, and solvent system significantly influences the N-1/N-2 product ratio. For instance, 2,3-dimethyl-6-nitro-2H-indazole is a key intermediate in the synthesis of the anticancer drug pazopanib. google.com
The following table summarizes various methods for the synthesis of these nitro derivatives.
| Product | Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Methyl-6-nitro-2H-indazole | 6-Nitro-1H-indazole | Dimethyl sulfate, DMSO, CH2Cl2, reflux | 78% | nih.gov |
| 2,3-Dimethyl-6-nitro-2H-indazole | 3-Methyl-6-nitro-1H-indazole | Iodomethane, Metallic sodium, 2-propanol, reflux | N/A | ambeed.com |
| 2,3-Dimethyl-6-nitro-2H-indazole | 3-Methyl-6-nitro-1H-indazole | Dimethyl carbonate (DMC), DABCO, DMF, reflux | 81.1% | nih.gov |
The use of dimethyl carbonate (DMC) is highlighted as an economical and environmentally friendlier methylating agent compared to more toxic alternatives like dimethyl sulfate or methyl iodide. google.com
Subsequent Chemical Transformations of Dimethylated Indazoles (e.g., Suzuki coupling, reduction of nitro groups)
Reduction of Nitro Groups
The reduction of the nitro group on the dimethylated indazole ring is a fundamental transformation, primarily used to synthesize the corresponding 6-aminoindazoles. These amines are versatile precursors for further functionalization, as detailed in section 2.4.3. This transformation can be achieved using various standard reduction methods.
Catalytic hydrogenation is a highly effective method. The reduction of nitroindazoles to their amino derivatives can be carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst. mdpi.com This method is generally clean and high-yielding. Alternative reagents can be employed when other functional groups sensitive to hydrogenation are present. These include metal-acid systems, such as tin(II) chloride (SnCl2) in an acidic medium, or iron (Fe) or zinc (Zn) powder in acetic acid. These conditions provide mild and effective reduction of the nitro group to an amine.
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly between sp2-hybridized carbon atoms. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate, offering broad functional group tolerance and mild reaction conditions. nih.govnih.govharvard.edu
For dimethylated indazoles, the Suzuki coupling provides an invaluable tool for introducing aryl or heteroaryl substituents onto the indazole core, significantly increasing molecular complexity. To perform a Suzuki coupling, a halogenated dimethyl-indazole precursor (e.g., bromo- or iodo-substituted) is required. The reaction has been successfully applied to various positions of the indazole ring system:
C-3 Position: The coupling of 3-iodo-1H-indazoles with various organoboronic acids has been demonstrated, providing access to 3-aryl-1H-indazoles. mdpi.com
C-5 Position: 5-Bromoindazoles have been shown to be suitable substrates for Suzuki reactions, coupling with heteroaryl boronic acids like N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a Pd(dppf)Cl2 catalyst. nih.gov
C-7 Position: A regioselective bromination of 4-substituted-1H-indazoles at the C-7 position, followed by a palladium-mediated Suzuki-Miyaura reaction, has been developed to synthesize C-7 arylated indazoles. nih.gov
These established protocols demonstrate the versatility of the Suzuki coupling for functionalizing the indazole skeleton. By preparing a halogenated this compound, this methodology could be readily applied to synthesize novel analogs with diverse aryl or heteroaryl substituents at various positions on the benzene portion of the bicyclic system.
Advanced Spectroscopic and Crystallographic Characterization of 2,6 Dimethyl 2h Indazole Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of 2,6-dimethyl-2H-indazole, providing detailed insights into its atomic connectivity and environment.
High-Resolution 1H NMR Analysis for Proton Environment and Coupling Constants
High-resolution 1H NMR spectroscopy is instrumental in mapping the proton environments within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, in a deuterated chloroform (B151607) (CDCl3) solvent, the methyl group attached to the nitrogen at position 2 (N-CH3) and the methyl group at position 6 (C-CH3) exhibit distinct singlet signals. The aromatic protons on the indazole ring system show characteristic multiplicity patterns and chemical shifts, which are crucial for confirming the substitution pattern.
A representative 1H NMR spectrum of a related compound, 2-(2,6-Dimethylphenyl)-2H-indazole, shows a singlet for the two methyl groups on the phenyl ring at approximately 1.99 ppm. rsc.org The aromatic protons of the indazole and the dimethylphenyl rings appear in the range of 7.13-7.81 ppm. rsc.org The proton at position 3 of the indazole ring (H-3) typically appears as a singlet at a downfield chemical shift, around 7.98 ppm. rsc.org
Table 1: Representative 1H NMR Data for a Dimethyl-2H-indazole Derivative
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| N-CH₃ | ~4.0 | Singlet |
| C-CH₃ | ~2.7 | Singlet |
| Aromatic-H | 7.1 - 7.9 | Multiplet |
| H-3 | ~8.0 | Singlet |
Note: Data is generalized from various dimethyl-indazole derivatives and may vary for this compound.
13C NMR Chemical Shift Assignments for Carbon Skeleton and Tautomeric Distinction
13C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. This technique is particularly powerful for distinguishing between 1H- and 2H-indazole tautomers. The chemical shift of the C3 carbon is a key diagnostic marker; for 2H-indazoles, it typically resonates in the range of δ 123–124 ppm, whereas for 1H-indazoles, it appears further downfield at δ 132–133 ppm. thieme-connect.dejmchemsci.com
In the case of 2-(2,6-Dimethylphenyl)-2H-indazole, the methyl carbons appear at approximately 17.3 ppm, while the aromatic and indazole ring carbons resonate between 118.2 and 149.3 ppm. rsc.org
Table 2: Representative 13C NMR Data for a Dimethyl-2H-indazole Derivative
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| N-CH₃ | ~35-40 |
| C-CH₃ | ~17-22 |
| C3 | ~123-124 |
| Aromatic/Indazole Carbons | ~118-150 |
Note: Data is generalized from various dimethyl-indazole derivatives and may vary for this compound.
Application of 14N and 15N NMR in Isomer Differentiation
Nitrogen NMR, including both 14N and 15N isotopes, offers a direct method for distinguishing between indazole isomers. thieme-connect.dejmchemsci.com The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding. There is a significant difference in nitrogen shielding between the benzenoid-like structure of 2H-indazoles and the quinonoid-like structure of 1H-indazoles, often exceeding 20 ppm. researchgate.net While 14N NMR signals can be broad due to quadrupolar interactions, 15N NMR provides sharper signals and is a powerful tool for unambiguous isomer assignment. ipb.ptiastate.edu The use of 15N NMR has been crucial in confirming the tautomeric form of indazole derivatives in various solvents. researchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, NOE) for Regioisomeric and Stereochemical Assignments
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) spectroscopy, are indispensable for confirming the precise connectivity and spatial relationships of atoms in this compound. COSY experiments reveal proton-proton coupling networks, helping to assign adjacent protons in the aromatic ring. NOE experiments identify protons that are close in space, which is critical for confirming the N-2 substitution and the relative positions of the methyl groups. For instance, an NOE enhancement between the N-methyl protons and the H-7 proton would provide strong evidence for the 2,6-disubstituted pattern. Such techniques have been successfully employed to characterize the structures of complex regioisomeric indazoles. nih.govmdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule will exhibit a molecular ion peak (M+) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. acs.orgrsc.org For example, a study on 2,3-dimethyl-2H-indazole-6-amine, a related compound, utilized LC-MS/MS to quantify the compound, observing a transition from m/z 162.0 to 147.0. rasayanjournal.co.in Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the fragmentation of the indazole ring often involves the loss of hydrogen cyanide (HCN). thieme-connect.de
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation
Table 3: Representative Crystallographic Data for a Dimethyl-nitro-2H-indazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5800 (13) |
| b (Å) | 7.2050 (14) |
| c (Å) | 10.752 (2) |
| α (°) | 75.07 (3) |
| β (°) | 74.67 (3) |
| γ (°) | 66.73 (3) |
Data from a related compound, 2,3-Dimethyl-6-nitro-2H-indazole. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds. For this compound, the IR spectrum reveals key structural features, including the aromatic indazole core and the attached methyl groups.
Detailed analysis of the IR spectrum allows for the assignment of characteristic absorption bands to specific vibrational modes within the this compound molecule. These assignments are based on established group frequency correlations and data from related indazole derivatives.
Aromatic System Vibrations: The aromatic nature of the indazole ring system gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region. For instance, in related indazole derivatives, C=N stretching vibrations have been observed around 1624-1650 cm⁻¹, and C=C stretching vibrations are seen in the 1510-1590 cm⁻¹ range mdpi.compreprints.org. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene (B151609) ring, are expected in the 900-675 cm⁻¹ region.
Methyl Group Vibrations: The presence of two methyl groups, one attached to the nitrogen at position 2 (N-CH₃) and the other to the carbon at position 6 (C-CH₃), is confirmed by their characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are typically observed in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. FT-IR data for similar methylated indazole compounds show C-H sp³ stretching bands in the range of 2900-2982 cm⁻¹ mdpi.compreprints.org. The asymmetric and symmetric bending (scissoring) vibrations of the methyl groups usually appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
The table below summarizes the expected and observed characteristic IR absorption bands for this compound and its key functional groups, with comparative data from similar structures reported in the literature.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium to Weak | Aromatic C-H Stretching |
| ~ 2982-2900 | Medium | Methyl C-H Stretching mdpi.compreprints.org |
| ~ 1650-1624 | Medium | Aromatic C=N Stretching mdpi.compreprints.org |
| ~ 1590-1510 | Medium to Strong | Aromatic C=C Stretching mdpi.compreprints.org |
| ~ 1465 | Medium | Methyl C-H Asymmetric Bending |
| ~ 1375 | Medium | Methyl C-H Symmetric Bending |
| ~ 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |
This table presents expected vibrational frequencies for this compound based on general spectroscopic principles and supported by data from related compounds due to the absence of a dedicated, published IR spectrum for this specific molecule.
Computational and Theoretical Investigations of 2,6 Dimethyl 2h Indazole Reactivity and Structure
Quantum Chemical Studies (e.g., Density Functional Theory) on Tautomeric Stability and Energetics
Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. mdpi.org The stability of these tautomers is a critical factor influencing their chemical properties and reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to investigate the energetics of indazole tautomerism.
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. mdpi.comjmchemsci.com This preference is attributed to the benzenoid character of the 1H-form, whereas the 2H-form has a less stable quinonoid structure. researchgate.net Theoretical estimations have quantified this energy difference, with the 1H-tautomer being favored by approximately 3.6 to 5.3 kcal/mol in the gas phase, depending on the computational method used. researchgate.net
| Indazole Derivative | Computational Method | Energy Difference (1H vs. 2H) (kcal/mol) | More Stable Tautomer |
|---|---|---|---|
| Unsubstituted Indazole | MP2 | 3.6 | 1H |
| Unsubstituted Indazole | B3LYP | 5.3 | 1H |
| Unsubstituted Indazole | DFT B97X-D/6-31G* | 4.46 | 1H |
| Methyl 5-bromo-1H-indazole-3-carboxylate | SMD(THF)-PBE0/def2-SVP | 3.1 | 1H |
The interconversion between tautomers involves a proton transfer, which can occur intramolecularly or be mediated by solvent molecules. Computational studies can map the potential energy surface for this process, identifying the transition state and the associated energy barrier. For unsubstituted indazole, the direct intramolecular proton shift has a significant energy barrier. The presence of solvent molecules, particularly those capable of forming hydrogen bonds, can facilitate the interconversion by providing a lower energy pathway. DFT calculations have shown that the formation of centrosymmetric dimers can also play a crucial role in stabilizing the 2H-tautomer in solution and in the solid state. nih.govresearchgate.net
The presence of substituents on the indazole ring can influence the relative stability of the tautomers. In the case of 2,6-dimethyl-2H-indazole, the methyl group at the N2 position locks the molecule in the 2H-tautomeric form. However, considering its hypothetical 1H-tautomer (1,6-dimethyl-1H-indazole), the principles of tautomeric preference still apply. The methyl group at position 6 is an electron-donating group, which can affect the electron density distribution in the ring and subtly alter the energy difference between the tautomeric forms. For N-unsubstituted indazoles, substituents can shift the equilibrium. For instance, while most substituted indazoles favor the 1H-form, theoretical calculations have identified some substitution patterns that could potentially stabilize the 2H-tautomer. researchgate.net In N-alkylation reactions, which lead to products analogous to dimethylated indazoles, the ratio of N1 to N2 products is sensitive to steric effects from substituents at positions 3 and 7. thieme-connect.de
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are instrumental in exploring the conformational landscape of flexible molecules. For substituted indazoles, these methods can reveal the preferred spatial arrangements of substituents and the dynamics of their interconversion. researchgate.net For instance, in derivatives of this compound with additional groups, conformational analysis using methods like DFT can determine the most stable conformers. researchgate.net
Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions, which is particularly useful for understanding the stability of ligand-protein complexes involving indazole derivatives. mdpi.com Such simulations have been used to assess the binding stability of indazole-containing compounds in biological targets, confirming that specific conformations are maintained within the binding site. researchgate.net
Mechanistic Pathways of Chemical Reactions Involving Dimethylated Indazoles
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For dimethylated indazoles, understanding the pathways of reactions such as alkylation is crucial for controlling the synthesis of specific isomers.
The N-alkylation of indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org Achieving regioselectivity is a significant synthetic challenge. Computational studies using DFT have provided detailed insights into the factors governing this selectivity. wuxibiology.com
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| N1 Alkylation (from 1H-indazole) | DFT B97X-D/6-31G | 17.22 |
| N2 Alkylation (from 1H-indazole) | DFT B97X-D/6-31G | 13.87 |
These computational models have also shown that non-covalent interactions in the transition state can play a significant role in directing the regioselectivity of alkylation. researchgate.net
Electronic Structure Analysis and Prediction of Chemical Reactivity
The electronic structure of this compound dictates its chemical reactivity. Analyses such as charge distribution and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack.
Charge density analysis through DFT calculations shows how substituents like the methyl groups in this compound influence the electron distribution across the molecule. The methyl groups are electron-donating, which increases the electron density in the ring system, potentially affecting its reactivity in substitution reactions.
Fukui functions are another powerful tool derived from DFT that can predict the reactivity of different sites in a molecule towards electrophilic, nucleophilic, and radical attack. nih.govresearchgate.net For indazoles, these calculations can identify the carbon and nitrogen atoms most susceptible to reaction. For example, in electrophilic substitution reactions, the calculated Fukui functions can pinpoint the most nucleophilic site on the benzene (B151609) ring of the indazole core. nih.gov This type of analysis is crucial for understanding and predicting the outcomes of various chemical transformations involving this compound.
Reactivity Profiles and Chemical Transformations of 2,6 Dimethyl 2h Indazole Derivatives
N-Functionalization Reactivity: Selectivity and Scope
The 2H-indazole tautomer features a pyridine-like nitrogen at the N2 position and a pyrrole-like nitrogen at the N1 position. In 2,6-dimethyl-2H-indazole, the N2 position is already substituted with a methyl group. The remaining nitrogen, N1, possesses a lone pair of electrons and is the primary site for further N-functionalization, typically leading to the formation of quaternary indazolium salts.
The basicity of the N1 position in 2-alkyl-2H-indazoles is notably higher than that of the N2 position in their 1-alkyl-1H-indazole counterparts. For instance, 2-methyl-2H-indazole is a stronger base (pKb of 2.02) than 1-methyl-1H-indazole (pKb of 0.42). jmchemsci.com This enhanced basicity and the availability of the lone pair at N1 make this compound derivatives susceptible to electrophilic attack at this position.
The rate of quaternization of 2-methyl-2H-indazole is approximately three times faster than that of 1-methyl-1H-indazole, highlighting the kinetic favorability of reactions at the N1 position. thieme-connect.de This reactivity allows for the synthesis of various N1-substituted indazolium compounds.
A practical example of N-functionalization can be seen in derivatives used for synthesizing complex molecules. In the context of preparing analogues of the drug Pazopanib, which contains a substituted 2,3-dimethyl-2H-indazole core, further N-alkylation has been demonstrated. For example, N,2,3-trimethyl-2H-indazol-6-amine can be further methylated to yield N,N,2,3-tetramethyl-2H-indazol-6-amine, showcasing functionalization of an exocyclic amine, which is itself a result of transformations at the C6 position. mdpi.com
Direct alkylation of the N1 position is a key transformation. While general alkylation of unsubstituted indazoles can lead to mixtures of N1 and N2 products, starting with a this compound directs any subsequent alkylation to the N1 position, a reaction that is sensitive to steric effects from substituents at the C7 position. thieme-connect.debeilstein-journals.org
Carbon-Position Functionalization: Strategies for C-H Activation and Substitution
Functionalization of the carbon atoms of the this compound ring is a critical strategy for creating structural diversity. The most targeted positions are C3 on the pyrazole (B372694) ring and the available C4, C5, and C7 positions on the benzene (B151609) ring.
C3-Position Functionalization: The C3 position is particularly activated towards functionalization. Recent advances have focused on direct C-H activation at this site. rsc.org Methodologies using visible light have been developed for the C3-acylation and C3-carbamoylation of 2-aryl-2H-indazoles. nih.govfrontiersin.orgacs.org These transition-metal-free methods proceed under mild conditions and tolerate a wide range of functional groups. frontiersin.org For example, a visible-light-induced decarboxylative coupling between 2-phenyl-2H-indazole and α-keto acids provides access to 3-acyl-2H-indazoles. nih.govacs.org Similarly, direct C3-carbamoylation has been achieved using oxamic acids as the coupling partner in the presence of a photocatalyst. frontiersin.org Studies on other 2-substituted indazoles, such as the exclusive 3-bromination of 2-phenyl-2H-indazole, further confirm the C3 position's susceptibility to electrophilic attack. rsc.org
Aromatic Ring Functionalization (C4, C5, C7): The benzene portion of the indazole can undergo substitution, influenced by the existing methyl group at C6 and the fused pyrazole ring. The compound 5-Bromo-2,6-dimethyl-2H-indazole is commercially available, indicating that direct bromination of the this compound scaffold is a viable transformation leading to functionalization at the C5 position. chemimpex.com This bromo-derivative serves as a versatile intermediate for introducing further complexity through cross-coupling or nucleophilic substitution reactions. chemimpex.com
The synthesis of the anticancer drug Pazopanib provides a significant example of functionalization at the C6 position. The key intermediate, 2,3-dimethyl-2H-indazol-6-amine, is derived from the reduction of 2,3-dimethyl-6-nitro-2H-indazole. The amino group at C6 is then used in nucleophilic substitution reactions, for instance, with 2,4-dichloropyrimidine, to build the final drug molecule. rroij.comnih.gov
| Position | Reaction Type | Reagents/Conditions | Product Type | Source |
|---|---|---|---|---|
| C3 | Acylation | α-Keto Acids, Visible Light | 3-Acyl-2,6-dimethyl-2H-indazole | nih.govacs.org |
| C3 | Carbamoylation | Oxamic Acids, 4CzIPN, Visible Light, Cs₂CO₃ | 3-Carbamoyl-2,6-dimethyl-2H-indazole | frontiersin.org |
| C5 | Bromination | Brominating Agent | 5-Bromo-2,6-dimethyl-2H-indazole | chemimpex.com |
| C6 | Nitration then Reduction | 1. HNO₃/H₂SO₄; 2. SnCl₂ or H₂/Pd-C | 2,6-Dimethyl-2H-indazol-6-amine |
Cycloaddition Reactions and Annulation Processes Involving Dimethyl-2H-indazoles
The 2H-indazole scaffold can participate in cycloaddition and annulation reactions to form more complex fused heterocyclic systems. The pyrazole portion of the molecule is typically involved in these transformations.
One prominent example is the intramolecular annulation of a suitably substituted 2H-indazole. A 2-(2-cyano-4-nitrophenyl)-2H-indazole undergoes intramolecular cyclization in hot concentrated sulfuric acid to yield a 2-nitro-11H-indolo[1,2-b]indazol-11-imine. thieme-connect.de This demonstrates how the N1 and C7 positions of the indazole ring can react to form a new fused ring system.
Furthermore, 2H-indazoles can be modified via 1,3-dipolar cycloadditions. Reactions with nitrile oxides are a known method for the late-stage modification of the 2H-indazole core, allowing for the introduction of additional heterocyclic motifs. nih.gov The synthesis of 2H-indazoles themselves often proceeds through cycloaddition pathways, such as the [3+2] dipolar cycloaddition between sydnones and arynes, which underscores the inherent stability and accessibility of the indazole ring system in such chemical processes. nih.gov
While direct examples involving this compound as a starting material in intermolecular cycloadditions are not extensively documented, the reactivity patterns of simpler 2H-indazoles suggest its potential as a diene or dipolarophile component under appropriate conditions. For instance, the dione (B5365651) derivative, this compound-4,7-dione, is known to participate in Diels-Alder reactions.
Electrophilic and Nucleophilic Substitution Patterns on the Aromatic Ring
The substitution pattern on the carbocyclic ring of this compound is governed by the electronic effects of the C6-methyl group and the fused N2-methylated pyrazole ring. The C6-methyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. The pyrazole ring, being electron-rich, also influences the reactivity of the fused benzene ring.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNA_r) is feasible if a suitable leaving group is present on the aromatic ring, particularly when activated by an electron-withdrawing group. The synthesis of Pazopanib relies on a crucial nucleophilic substitution step where the exocyclic amine at C6 of N,2,3-trimethyl-2H-indazol-6-amine attacks the C4 position of a 2-chloropyrimidine (B141910) ring. google.com This reaction highlights the nucleophilic character of the C6-amino group.
Furthermore, the utility of 5-Bromo-2,6-dimethyl-2H-indazole as a synthetic intermediate suggests that the bromine atom at C5 can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds. chemimpex.com
| Starting Material | Reaction Type | Key Reagents | Position of Substitution | Product | Source |
|---|---|---|---|---|---|
| N,2,3-trimethyl-2H-indazol-6-amine | Nucleophilic Substitution | 2,4-dichloropyrimidine, Base | C6 (via exocyclic amine) | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | rroij.comgoogle.com |
| 5-Bromo-2,6-dimethyl-2H-indazole | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Pd catalyst, Boronic acid / Amine | C5 | 5-Aryl/Amino-2,6-dimethyl-2H-indazole | chemimpex.com |
Development of Novel Reaction Methodologies Utilizing the this compound Scaffold
The this compound scaffold, and its derivatives, are central to the development of new synthetic methods, largely driven by their importance in medicinal chemistry. The extensive research into efficient syntheses of the tyrosine kinase inhibitor Pazopanib has spurred innovation in the functionalization of this heterocyclic system. mdpi.comrroij.comnih.govresearchgate.net
Novel, practical, and scalable routes to key Pazopanib intermediates like N,2,3-trimethyl-2H-indazol-6-amine have been a major focus. mdpi.comresearchgate.net These efforts have led to optimized procedures for the regioselective N2-methylation of 3-methyl-6-nitro-1H-indazole and improved reduction and amination protocols that avoid chromatographic purification. mdpi.com
Beyond a single target, the 2H-indazole core has been employed as a model substrate in the development of broader synthetic methodologies. This includes:
Transition-Metal-Catalyzed C-H Functionalization: Rhodium(III)-catalyzed reactions for the synthesis of 2H-indazoles from azobenzenes and various coupling partners (aldehydes, diazoesters) represent a significant advance in forming the indazole ring itself. nih.govacs.orgnih.govnih.gov
Photocatalysis: The use of visible light to promote C3-functionalization of 2H-indazoles without the need for metal catalysts or harsh oxidants is an emerging area of green chemistry. nih.govfrontiersin.org These methods offer mild conditions and high functional group tolerance for reactions like acylation and carbamoylation. acs.org
Copper-Catalyzed Reactions: Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been developed as a novel, single-step method to produce 3-alkenyl-2H-indazoles. acs.org
These examples show that the this compound scaffold is not only a target for synthesis but also a valuable tool for advancing the field of organic chemistry by providing a robust and relevant platform for reaction discovery.
Future Directions and Emerging Research Avenues for 2,6 Dimethyl 2h Indazole
Innovations in Green Synthetic Chemistry for Dimethylated Indazoles
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research will likely focus on advancing green synthetic strategies for dimethylated indazoles, moving away from harsh reagents and reaction conditions.
Key areas of innovation include:
Photocatalysis: Visible-light-mediated synthesis is emerging as a powerful tool for constructing functionalized molecules under mild conditions. rsc.org A significant advancement is the transition-metal-free, photocatalytic decarboxylative 3-alkylation of 2-aryl-2H-indazoles using dimethyl carbonate as a green solvent. rsc.orgrsc.org This method employs an inexpensive photocatalyst and allows for the synthesis of various alkylated 2-aryl-2H-indazoles in moderate to good yields, even enabling the late-stage modification of drug molecules. rsc.orgrsc.org
Electrosynthesis: Electrochemical methods offer a sustainable alternative to traditional oxidant-based reactions. researchgate.net An electrochemical approach for the regioselective C3-H trifluoro/difluoro-methylation of 2H-indazoles at room temperature has been developed, showcasing the potential of green and sustainable electrosynthesis. researchgate.net
Catalyst Development: The use of earth-abundant and non-toxic catalysts is a central tenet of green chemistry. Research into nano CuO-catalyzed one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) presents a promising avenue. researchgate.net Further exploration of copper-catalyzed reactions, such as the hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles, offers efficient, single-step processes with high yields. acs.org
| Green Synthesis Approach | Key Features | Example Reaction | Reference(s) |
| Photocatalysis | Transition-metal-free, visible light, green solvent (dimethyl carbonate). | Decarboxylative 3-alkylation of 2-aryl-2H-indazoles. | rsc.orgrsc.org |
| Electrosynthesis | Metal-free, external oxidant-free, room temperature. | Regioselective C3─H trifluoro/difluoro-methylation of 2H-indazoles. | researchgate.net |
| Nano Catalysis | Use of nano CuO as a catalyst, one-pot synthesis. | Synthesis of 2H-indazoles from 2-bromobenzaldehydes. | researchgate.net |
| Copper Catalysis | Employs catalytic quantities of copper, shorter reaction times. | Intramolecular synthesis of 3-alkenyl-2H-indazoles. | acs.org |
Exploration of Novel Reactivity and Functionalization Pathways
Expanding the synthetic toolkit for modifying the 2,6-dimethyl-2H-indazole scaffold is crucial for creating new derivatives with unique properties. Future research will delve into novel C-H functionalization and other transformation reactions.
Emerging areas of exploration include:
Direct C-H Functionalization: Late-stage functionalization via C-H activation is an efficient way to increase molecular complexity. researchgate.net Recent advances have focused on the C3-functionalization of 2H-indazoles through transition metal-catalyzed C-H activation or radical pathways. researchgate.net Rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds and diazoesters provides a route to 3-acyl-2H-indazoles. nih.gov
Visible Light-Mediated Reactions: Beyond green synthesis, visible light can be harnessed to achieve novel transformations. A visible light-promoted heterodifunctionalization of alkynylazobenzenes allows for the synthesis of 2H-indazoles with the formation of two new C-heteroatom bonds in a single, regioselective step with perfect atom economy. acs.org
Carbamoylation: The introduction of amide groups is significant in medicinal chemistry. A visible light-induced, transition-metal-free method for the direct C3-carbamoylation of 2H-indazoles using oxamic acids has been developed, offering a mild alternative to traditional methods that often require harsh conditions and strong oxidants. frontiersin.orgfrontiersin.org
Advanced Computational Predictions for Structure-Reactivity Relationships
Computational chemistry is an increasingly indispensable tool for predicting and understanding chemical reactivity. For this compound, advanced computational methods can guide synthetic efforts and rationalize experimental outcomes.
Future computational studies will likely focus on:
Regioselectivity Prediction: Methods like RegioSQM, which uses semi-empirical quantum mechanics, can predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.org This tool can be invaluable for planning the synthesis of specifically substituted indazole derivatives, saving time and resources. rsc.orgamazonaws.com The method calculates the relative stability of protonated regioisomers to determine the most likely site of electrophilic attack. amazonaws.com
Mechanism Elucidation: Density Functional Theory (DFT) calculations are powerful for investigating reaction mechanisms. For instance, DFT studies have been used to suggest that the 1,2-hydride shift is the rate-determining step in the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles. researchgate.netacs.org Similar calculations have also shed light on the radical chain mechanism in iodine-mediated synthesis of 2H-indazoles. nih.gov
NMR and Structural Calculations: Computational methods can aid in structure determination. For 2H-indazole N-oxides, NMR calculations have been used to confirm structures consistent with experimental data, helping to distinguish between different isomers. escholarship.org
| Computational Method | Application | Key Insight | Reference(s) |
| RegioSQM | Predicts regioselectivity of electrophilic aromatic substitution. | Correctly predicts reactive sites in ~81% of cases for heteroaromatics. | rsc.orgamazonaws.com |
| DFT Calculations | Elucidates reaction mechanisms. | Identified the rate-determining step in certain indazole syntheses. | researchgate.netacs.orgnih.gov |
| NMR Calculations | Aids in structure determination of novel derivatives. | Confirmed the structure of 2H-indazole N-oxides. | escholarship.org |
Integration of this compound in Interdisciplinary Chemical Research
The unique properties of the this compound core make it a valuable building block for research beyond traditional medicinal chemistry. Future directions will see its integration into various interdisciplinary fields.
Potential areas for interdisciplinary research include:
Materials Science: The indazole scaffold, with its rigid, aromatic structure, has potential applications in the development of novel organic materials. researchgate.net Research could explore its use in organic light-emitting diodes (OLEDs), sensors, or as a component of functional polymers. The investigation of its optoelectronic properties is an area of growing interest. researchgate.net
Chemical Biology: As a key fragment in bioactive molecules, this compound can be used as a starting point for developing chemical probes to study biological processes. Its derivatives could be functionalized with reporter tags or reactive groups to investigate enzyme function or cellular pathways.
Catalysis: Indazole derivatives can act as ligands for transition metal catalysts. acs.org The synthesis of new indazole-based ligands could lead to catalysts with improved activity, selectivity, or stability for a wide range of organic transformations.
The continued exploration of this compound and its analogs through these emerging research avenues promises to yield significant advancements. From the development of more sustainable synthetic routes to the discovery of novel materials and biological tools, the future for this versatile chemical entity is bright and full of potential.
Q & A
Q. What established synthetic routes are available for 2,6-Dimethyl-2H-indazole, and how are they validated?
The synthesis of this compound derivatives typically involves cyclization or condensation reactions. For example, refluxing precursors with acetic acid and sodium acetate (e.g., 3-formyl-indole derivatives) can yield indazole cores via Knoevenagel condensation . Validation includes spectroscopic characterization (NMR, IR) and purity assessment via HPLC (>95% purity, as seen in analogous brominated derivatives) . Structural confirmation often employs X-ray crystallography refined using SHELX software .
Q. How is the structural integrity and purity of this compound confirmed in academic research?
Purity is assessed using chromatographic methods (HPLC, TLC) and elemental analysis. Structural integrity is verified via -/-NMR, IR, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond-length/angle validation and space-group assignment . For example, bond angles like C7–C1–C2 (135.24°) and torsional parameters are cross-checked against computational models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic optimization involves varying catalysts, solvents, and temperatures. For instance, sodium metabisulfite in DMF under nitrogen at 120°C enhances imidazole formation efficiency in analogous heterocycles . Reaction monitoring via TLC/HPLC and post-synthetic purification (recrystallization from DMF/acetic acid) improves yield . High-throughput screening (HTS) pipelines, as used in SHELXC/D/E for crystallography, may expedite condition testing .
Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound analogs?
Contradictions arise from polymorphism, solvent effects, or measurement artifacts. Triangulate data using multiple techniques: SC-XRD for absolute configuration, NMR for solution-state conformation, and DFT calculations for electronic properties. For example, unexpected dihedral angles in crystal structures (e.g., C8–N2–C9 deviations) are resolved via Hirshfeld surface analysis and comparing experimental/theoretical bond lengths . Member checking and peer review further validate interpretations .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets. Software like DIAMOND visualizes π-stacking and hydrogen-bonding interactions observed in SC-XRD data .
Methodological Considerations
Q. What strategies ensure rigorous literature reviews for this compound research?
Use keyword combinations (e.g., "indazole synthesis," "crystallographic refinement") in Scopus/Web of Science. Patent databases (e.g., USPTO, Espacenet) identify synthetic innovations. Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize journals like Molecules or Iranian Journal of Pharmaceutical Research for methodological rigor .
Q. How can hydrogen bonding and π-stacking in this compound crystals inform material design?
SC-XRD reveals intermolecular interactions, such as C–H⋯Cl or N–H⋯O bonds, which stabilize crystal packing. Quantify interactions via Hirshfeld surface analysis (e.g., using CrystalExplorer). For example, π-stacking distances (3.4–3.6 Å) in related indazoles suggest potential for conductive materials .
Q. What protocols validate synthetic reproducibility for novel this compound derivatives?
Document reaction parameters (time, temperature, molar ratios) meticulously. Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments ≥3 times. Cross-validate with independent labs and publish detailed supplementary data (e.g., crystallographic CIF files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
